2-(6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)アセトニトリル

説明

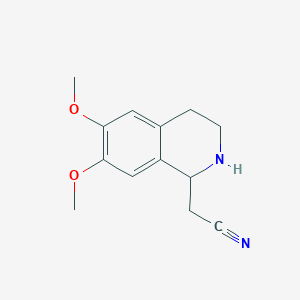

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and an acetonitrile group attached to the nitrogen atom.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy substituents that enhance its biological activity.

Medicinal Chemistry

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has been investigated for its potential as a therapeutic agent:

- Antiviral Activity : Preliminary studies have indicated that compounds related to this structure may inhibit HIV-1 reverse transcriptase, suggesting potential use in antiviral therapies.

- Cancer Therapeutics : The compound's interaction with sigma receptors has been linked to tumor imaging and cancer treatment. Sigma receptors play a role in cell proliferation and apoptosis, making them a target for anticancer drugs .

Biological Research

The compound has been utilized in various biological studies:

- Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinoline can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases like cancer .

- Cell Viability Studies : The antiproliferative effects of this compound have been tested on various cancer cell lines (e.g., HeLa and HT-29), demonstrating its capacity to reduce cell viability and induce apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HT-29 | 22 |

| A2780 | 18 |

Results indicated that the compound exhibited significant cytotoxicity across multiple cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression:

| Enzyme Target | Inhibition Percentage (%) at 50 µM |

|---|---|

| HIV Reverse Transcriptase | 85 |

| Protein Kinase B | 75 |

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic relevance .

作用機序

Target of Action

It is known that this compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is an alkaloid isolated from the mexican cereoid, backebergia militaris .

Biochemical Pathways

It is known that tetrahydroisoquinolines (thiqs) are widely distributed in nature as alkaloids and have diverse broad-spectrum biological activity .

Result of Action

It is known that thiqs have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch cyclization, which involves the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the isoquinoline derivative with chloroacetonitrile in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Amino derivatives

Substitution: Various substituted isoquinoline derivatives

類似化合物との比較

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the acetonitrile group and has different biological activities.

1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy and acetonitrile groups and is used as a precursor in the synthesis of various isoquinoline derivatives.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an acetonitrile group and is studied for its potential therapeutic applications.

The uniqueness of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a synthetic compound derived from tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 219.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and an acetonitrile side chain.

The primary biological target for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is the sigma-2 receptor . This receptor is implicated in various physiological processes, including cell survival and proliferation. Compounds that interact with sigma receptors have been studied for their roles in cancer biology and neuroprotection.

Interaction with Sigma Receptors

- Affinity : The compound exhibits high affinity for sigma-2 receptors, which has been linked to its potential in tumor imaging and cancer therapeutics.

- Biochemical Pathways : Sigma-2 receptor ligands can influence various signaling pathways involved in cell cycle regulation and apoptosis.

Biological Activities

Research indicates that 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile may possess several biological activities:

Anticancer Properties

Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. The compound's interaction with sigma receptors may contribute to its anticancer effects.

Analgesic and Anti-inflammatory Effects

Similar compounds have demonstrated significant analgesic and anti-inflammatory properties in animal models. For instance:

- Case Study : A derivative of tetrahydroisoquinoline with a similar structure exhibited pronounced analgesic effects in rodent models of pain.

Neuroprotective Effects

Research suggests that compounds like 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile may offer neuroprotective benefits by modulating sigma receptor activity.

Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

特性

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYAOQHGGLHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369360 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52244-06-1 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。